(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O4/c1-22-15-6-4-10(7-16(15)23-2)3-5-14(20)12-8-11(18)9-13(19)17(12)21/h3-9,21H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEIPANLZQDSPF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing this compound involves an aldol condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 3,4-dimethoxyacetophenone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The reaction is carried out under reflux conditions to facilitate the formation of the enone structure.
-
Claisen-Schmidt Condensation: : Another approach is the Claisen-Schmidt condensation, which also involves the reaction of the same starting materials. This reaction can be catalyzed by bases like sodium ethoxide or potassium tert-butoxide in ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the enone moiety, converting it into a saturated ketone. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : The dichloro groups in the aromatic ring can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or ammonia can replace the chlorine atoms with methoxy or amino groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of saturated ketones.
Substitution: Formation of methoxy or amino derivatives.
Scientific Research Applications
Antibacterial Applications
Chalcones, including the specified compound, have been widely studied for their antibacterial properties. Research indicates that compounds with similar structures can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Structure-Activity Relationship
A study highlighted the importance of hydroxyl and methoxy substitutions in enhancing antibacterial activity. Compounds with specific lipophilic substitutions demonstrated improved efficacy compared to those with polar groups. For instance, the presence of a hydroxyl group at the C9 position was linked to better inhibition of Gram-positive bacterial strains .
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| (E)-3-(2-(Allyloxy)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 0.39 - 6.25 μg/mL | Antibacterial |
| (E)-1-(3′-Hydroxyphenyl)-3-(3-chlorophenyl)-2-propen-1-one | ≥0.2 mg/mL | Antibacterial |
Anticancer Properties
Chalcones are also recognized for their anticancer potential. The compound has been investigated for its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Case Study: Cell Cycle Arrest
Research has shown that certain chalcone derivatives can block the G2/M phase in human leukemia cell lines, such as K562 and NB4. The compound's structure allows it to interact effectively with cellular targets involved in cancer progression .
| Cell Line | Phase Arrested | Compound |
|---|---|---|
| K562 | G2/M | (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
| U937 | G0/G1 | Various chalcones |
Antioxidant Activity
The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
Case Study: Free Radical Scavenging
Studies have demonstrated that chalcone derivatives can effectively reduce oxidative stress markers in vitro. The compound's structural features contribute to its radical-scavenging capabilities, making it a candidate for further exploration in health-related applications .
Synthesis and Characterization
The synthesis of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. Characterization techniques such as X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The biological activity of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. It can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The core chalcone framework (C6–C3–C=O) is conserved across analogs, but substituent variations significantly impact bond lengths, angles, and intermolecular interactions. Key structural comparisons include:
- Key Observations :
Substituent Effects on Physicochemical Properties
- Solubility : Methoxy groups improve solubility in polar solvents, whereas chlorine atoms increase hydrophobicity. For example, the 3,4-dimethoxyphenyl group in the target compound enhances solubility compared to fully chlorinated analogs .
- Crystallinity : Hydroxyl groups (e.g., 2-OH in the target compound) facilitate hydrogen bonding, promoting crystalline packing. This is evident in Hirshfeld surface analyses of related chalcones .
Biological Activity
The compound (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological activities, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of the compound is , indicating the presence of two chlorine atoms and multiple functional groups that contribute to its reactivity and biological activity. The compound exhibits a nearly planar structure with a dihedral angle of approximately 7° between the phenyl rings, which facilitates effective π-π stacking interactions crucial for biological activity .
Crystal Structure
The crystal structure analysis reveals that the compound forms intramolecular hydrogen bonds that stabilize its conformation. The Hirshfeld surface analysis indicates significant intermolecular interactions, which may enhance its biological efficacy by promoting solubility and bioavailability .
Synthesis
The synthesis of this compound typically involves the condensation of 3,5-dichloro-2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base. The reaction conditions are optimized to yield a high purity product suitable for biological testing .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chalcone derivatives against various pathogens. In vitro assays demonstrated that this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) analysis indicates that the presence of the dichlorophenol moiety is critical for enhancing antimicrobial efficacy .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Candida auris | 128 µg/mL |
Anticancer Activity
The compound also exhibits promising anticancer properties. Studies utilizing human lung cancer cell lines (A549) showed that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values for cell proliferation inhibition were notably low, indicating potent activity:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 12.5 |
| HCT116 | 15.0 |
The mechanism of action appears to involve disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways .
Case Studies
In a clinical context, a study assessed the effectiveness of this chalcone derivative in combination with conventional antibiotics against resistant strains of bacteria. The results indicated synergistic effects when used alongside beta-lactam antibiotics, suggesting potential applications in overcoming antibiotic resistance .
Q & A
Q. How is (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one synthesized and characterized?
Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation between appropriately substituted acetophenone and aldehyde precursors under alkaline conditions. For characterization:
- Spectroscopy : IR confirms carbonyl (C=O) stretching (~1650 cm⁻¹) and hydroxyl (O–H) vibrations (~3200 cm⁻¹). ¹H NMR identifies aromatic protons and methoxy groups (δ 3.8–4.0 ppm) .
- XRD Crystallography : Single-crystal XRD resolves the E-configuration and planar geometry, with bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings .
Q. What spectroscopic methods confirm the E-configuration of the compound?
Methodological Answer:
Q. What are the key structural features of the compound determined by XRD?
Methodological Answer: Single-crystal XRD reveals:
- Planar enone system : Dihedral angles between the two aromatic rings (e.g., ~10–20°) indicate minimal steric hindrance.
- Intermolecular interactions : Hydrogen bonds between hydroxyl and carbonyl groups stabilize the crystal lattice .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the compound’s electronic properties?
Methodological Answer:
- Bond Parameter Analysis : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict bond lengths and angles with <1% deviation from XRD data .
- Electron Density Mapping : Atoms-in-Molecules (AIM) theory identifies critical bond paths and non-covalent interactions (e.g., C–H···O) influencing stability .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity; lower gaps (~3–4 eV) suggest potential charge-transfer interactions in biological systems .
Q. What are the challenges in assessing the compound’s biological activity due to experimental design limitations?
Methodological Answer: Key limitations include:
- Sample Degradation : Organic compounds degrade during prolonged assays (e.g., 9-hour studies), altering bioactivity. Solution: Use continuous cooling to stabilize samples .
- Low Variability : Simplified experimental designs (e.g., limited initial samples) reduce ecological validity. Solution: Incorporate real-world wastewater matrices or diverse microbial strains .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and inhibition protocols (e.g., agar diffusion) to minimize variability .
- Structure-Activity Relationships (SAR) : Compare substituent effects; e.g., dichloro groups enhance antimicrobial activity, while methoxy groups modulate solubility .
Q. How can reaction conditions be optimized for synthesizing derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates via stabilization of intermediates .
- Catalyst Screening : Base catalysts (e.g., NaOH vs. KOH) influence yield; KOH may reduce side reactions in chalcone synthesis .
- Progress Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) tracks reaction completion .
Q. What are the implications of substituent positions on pharmacological activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
